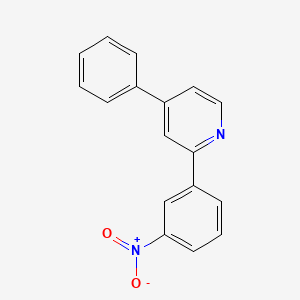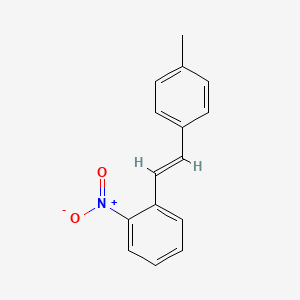![molecular formula C18H15N3OS B14118036 (E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)
(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features both indole and benzothiophene moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with an appropriate indole derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole structure, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological responses. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzothiophene Derivatives: Compounds such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and its analogs share the benzothiophene structure and have comparable chemical properties.
Uniqueness
The uniqueness of 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its combined indole and benzothiophene moieties, which confer a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15N3OS |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[(1-methyl-2-oxoindol-3-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C18H15N3OS/c1-21-14-8-4-2-7-12(14)16(18(21)22)20-17-13(10-19)11-6-3-5-9-15(11)23-17/h2,4,7-8H,3,5-6,9H2,1H3 |
Clave InChI |
MNCPWKNJMHGLAU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C#N)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)

![N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14117961.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
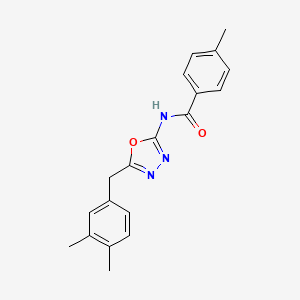
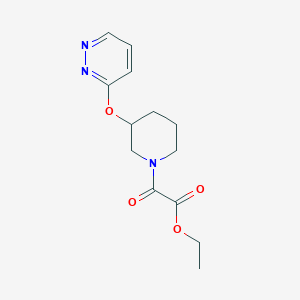
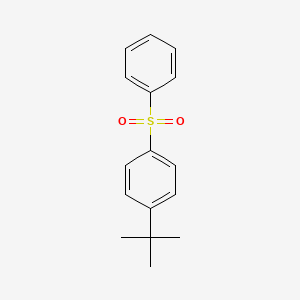
![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)
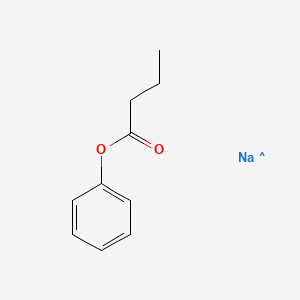
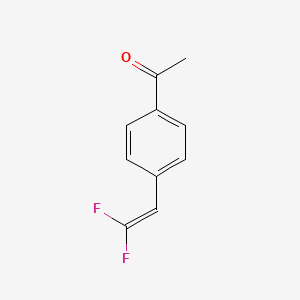
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
